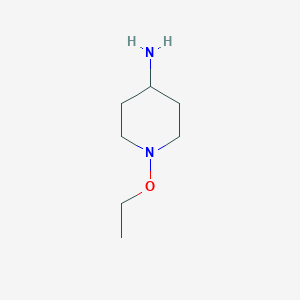

1-Ethoxypiperidin-4-amine

Description

Contextualization within Piperidine (B6355638) Chemistry

The piperidine ring is a six-membered heterocycle containing one nitrogen atom, and it is one of the most significant structural units in the design of pharmaceutical agents. nih.govijnrd.org Piperidine derivatives are found in a vast array of natural alkaloids and synthetic drugs, exhibiting a wide spectrum of biological activities. nih.govresearchgate.net The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and interaction with biological targets. mdpi.com

Significance as a Unique Amine Building Block in Organic Synthesis

Amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and ability to participate in a wide range of chemical transformations to form amides, sulfonamides, and new carbon-nitrogen bonds. amerigoscientific.comijrpr.comenamine.net Primary amines, such as the 4-amino group in the title compound, are particularly versatile for constructing more complex molecular architectures. rsc.org

1-Ethoxypiperidin-4-amine offers a bifunctional platform: the primary amine at the 4-position provides a reactive handle for derivatization, while the N-ethoxy group can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This dual functionality makes it a potentially valuable scaffold in combinatorial chemistry and fragment-based drug discovery. enamine.net

Scope and Academic Research Trajectories for this compound

While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest several potential research directions. The synthesis of this compound would likely involve multi-step sequences, possibly starting from 1-ethoxypiperidin-4-one (B598676) via reductive amination. sigmaaldrich.com

Future research trajectories could focus on:

Medicinal Chemistry: Investigating the use of this compound as a scaffold for novel therapeutic agents. The piperidine core is a proven pharmacophore, and the N-ethoxy group could be explored for its effects on drug metabolism and pharmacokinetic profiles.

Agrochemicals: Developing new pesticides or herbicides, as piperidine derivatives have shown promise in this area.

Materials Science: Incorporating this diamine into polymers or other materials to impart specific properties. numberanalytics.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1424729-63-9 |

| SMILES | CCON1CCC(CC1)N |

| InChI Key | NQWASUURBAKJIZ-UHFFFAOYSA-N |

| Predicted XlogP | 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem. uni.lu

Synthesis and Reactivity

The primary amine group in this compound is expected to undergo typical reactions of aliphatic amines, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The N-ethoxy group is generally stable but could potentially be cleaved under specific reductive conditions. The synthesis of related N-alkoxypiperidines has been explored in the context of protecting groups for RNA synthesis, suggesting that the N-O bond can be manipulated under controlled chemical conditions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxypiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASUURBAKJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxypiperidin 4 Amine

Retrosynthetic Analysis and Key Disconnections for 1-Ethoxypiperidin-4-amine

A retrosynthetic analysis of this compound suggests several possible disconnections. The most logical approach involves disconnecting the N-O bond and the C-N bond at the 4-position. This leads to simpler, more readily available starting materials.

Primary Disconnections:

N-O Bond Disconnection: This disconnection points to an N-hydroxypiperidine precursor. The ethoxy group can be installed via etherification of the N-hydroxy functionality. This is a common strategy for the formation of N-alkoxyamines.

C4-N Bond Disconnection: The 4-amino group can be introduced through reductive amination of a suitable 1-ethoxypiperidin-4-one (B598676) precursor.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that a key intermediate would be a piperidine (B6355638) ring with a protected amino group at the C4 position, which would then undergo N-ethoxylation followed by deprotection.

Established Synthetic Routes to this compound

While a direct, one-pot synthesis of this compound is not extensively reported, its synthesis can be achieved through a multi-step process involving the preparation of key precursors and subsequent functionalization.

Preparation of Piperidine Ring Precursors

The synthesis of the piperidine core is the initial step. A common and versatile starting material for 4-substituted piperidines is 1-benzyl-4-piperidone .

Table 1: Synthesis of Key Piperidine Precursors

| Precursor | Starting Material | Reagents and Conditions | Key Transformation |

| 1-Benzyl-4-piperidone | Diethanolamine, Benzylamine, Ethyl Acrylate | 1. Michael addition 2. Dieckmann condensation 3. Hydrolysis and decarboxylation | Formation of the piperidone ring |

| tert-Butyl (piperidin-4-yl)carbamate | 4-Aminopiperidine (B84694) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (Et₃N), Dichloromethane (B109758) (CH₂Cl₂) | Protection of the 4-amino group |

The synthesis of tert-butyl (piperidin-4-yl)carbamate, a key intermediate with a protected amino group, is crucial for preventing unwanted side reactions during the subsequent N-alkoxylation step.

Introduction of the Ethoxy Moiety to the Piperidine Nitrogen

The introduction of the ethoxy group onto the piperidine nitrogen is a critical and challenging step. A plausible two-step approach involves the formation of an N-hydroxy intermediate followed by etherification.

N-Hydroxylation: The protected piperidine precursor, tert-butyl (piperidin-4-yl)carbamate, can be oxidized to the corresponding N-hydroxypiperidine. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

O-Ethylation: The resulting N-hydroxy-4-(Boc-amino)piperidine can then be O-ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base like sodium hydride to afford tert-butyl (1-ethoxypiperidin-4-yl)carbamate.

Finally, the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, would yield the target compound, this compound.

Stereoselective Formation of the 4-Amine Center (if chiral aspects are studied)

The synthesis described above results in a racemic mixture of this compound. If a specific stereoisomer is required, stereoselective methods would need to be employed. This could involve:

Chiral Resolution: Resolution of a racemic intermediate, such as a protected 4-aminopiperidine derivative, using a chiral acid.

Asymmetric Synthesis: Employing a stereoselective reductive amination of a suitable ketone precursor using a chiral catalyst or a chiral auxiliary. However, this would be more applicable if the ethoxy group is already in place on the piperidone ring.

Novel and Optimized Synthetic Strategies for this compound

Research into more efficient and novel synthetic routes is ongoing. Key areas of development include catalytic approaches for the direct introduction of the N-ethoxy group.

Catalytic Approaches in this compound Synthesis

The development of catalytic methods for the N-alkoxylation of amines is an active area of research. A potential catalytic route for the synthesis of this compound could involve the direct coupling of a protected 4-aminopiperidine with an ethoxy source, mediated by a metal catalyst.

Table 2: Potential Catalytic Approaches

| Reaction | Catalyst | Substrates | Potential Advantages |

| Catalytic N-O bond formation | Copper or Iron-based catalysts | Protected 4-aminopiperidine, Ethanol (B145695) (as ethoxy source), Oxidant | Atom economy, reduced number of steps |

| Reductive amination with O-ethylhydroxylamine | Palladium or Platinum on Carbon (Pd/C, Pt/C) | 1,5-dicarbonyl compound, O-ethylhydroxylamine | Direct formation of the N-ethoxypiperidine ring |

While these catalytic methods are promising, their application to the specific synthesis of this compound would require further investigation and optimization of reaction conditions to achieve good yields and selectivity. A de novo synthesis approach, such as the ring-closing double reductive amination of a 1,5-dialdehyde with O-ethylhydroxylamine, presents an elegant and convergent strategy for constructing the N-ethoxypiperidine core. acs.orgresearchgate.net

One-Pot and Multicomponent Reactions for this compound

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased waste generation. These reactions combine multiple operational steps without the isolation of intermediates, streamlining the synthetic process. MCRs, a subset of one-pot reactions, involve three or more reactants coming together to form a product that incorporates substantial portions of all initial components. rroij.com Such strategies are particularly valuable for creating complex molecules and diverse chemical libraries from simple starting materials. rroij.com

Isocyanide-based multicomponent reactions (IMCRs), like the Ugi and Passerini reactions, are cornerstone examples of this approach and have been extensively used in the synthesis of active pharmaceutical ingredients. nih.gov The Ugi four-component reaction (U-4CR), for instance, combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce dipeptide scaffolds. nih.gov While specific literature detailing a dedicated one-pot or multicomponent synthesis for this compound is not prominently available, the principles of these reactions are broadly applied to the synthesis of substituted piperidines and other nitrogen-containing heterocycles. For example, the Strecker reaction, which can be performed intramolecularly, is a method for synthesizing α-amino cyanides, precursors to amino acids, from an aldehyde or ketone, an amine, and a cyanide source. nih.govresearchgate.net

The development of novel one-pot procedures continues to evolve, aiming to improve yields and simplify protocols for compounds like functionalized piperidones, which are key intermediates for various pharmaceuticals. semanticscholar.orgresearchgate.net

Table 1: Examples of Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Product Type | Key Features |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Dipeptide Scaffolds | Highly convergent, creates molecular complexity rapidly. nih.gov |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | A classic method for quinoline (B57606) synthesis. nih.gov |

| Strecker Reaction | Carbonyl, Amine, Cyanide Source | α-Amino Nitriles | Precursors for amino acids and other functionalized amines. researchgate.net |

Enzymatic Transformations in the Preparation of this compound Analogues

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of amine-containing pharmaceuticals. mdpi.comnih.gov Enzymes offer high stereoselectivity and operate under mild conditions, providing greener and more efficient synthetic routes. mdpi.com While direct enzymatic synthesis of this compound is not documented in the provided research, the methodologies are highly relevant for producing its analogues, particularly chiral amines.

Key enzyme classes utilized in amine synthesis include:

Transaminases (ATAs): These enzymes are widely used for installing chiral primary amines. A notable industrial application is in the synthesis of sitagliptin, where an engineered ATA was used to create the chiral amine, replacing a rhodium-catalyzed hydrogenation process and improving green metrics. mdpi.comnih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are crucial for manufacturing secondary and tertiary amines through the reductive amination of carbonyl compounds. nih.gov They have been successfully applied on a multi-kilogram scale in the pharmaceutical industry, offering excellent stereocontrol. mdpi.com

The application of biocatalysis allows for the late-stage introduction of chiral amine functionalities, which is a significant advantage in complex multi-step syntheses. mdpi.com The continuous development and engineering of these enzymes are expanding their substrate scope and applicability for creating a wide range of high-value chiral amines. nih.gov

Table 2: Key Enzyme Classes for Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Example Pharmaceutical Application |

|---|---|---|

| Transaminases (ATAs) | Asymmetric synthesis of chiral primary amines from ketones. | Sitagliptin. mdpi.comnih.gov |

| Imine Reductases (IREDs) | Asymmetric reductive amination of imines to form secondary and tertiary amines. | GSK-2879552. mdpi.com |

| Monoamine Oxidases (MAOs) | Oxidative deamination, can be used in deracemization processes. | Boceprevir synthesis. mdpi.com |

Purification and Isolation Techniques in the Synthesis of this compound

The effective purification and isolation of the target compound are critical steps to ensure high purity, which is essential for subsequent applications. For amine-containing compounds like this compound, a combination of techniques is typically employed.

Flash Chromatography: This is a common and effective method for purifying reaction mixtures. In the synthesis of related piperidine structures, such as 1-(ethyl)piperidin-4-one, flash chromatography is used to separate the product from starting materials and byproducts. The process involves using a solvent system, such as a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) with ammonia, to elute the compound from a silica (B1680970) gel column. chemicalbook.com

Acid-Base Extraction and Salt Formation: The basic nature of the amine group in the piperidine ring allows for straightforward purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it into the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with sodium carbonate), and the free amine product is extracted back into an organic solvent. chemicalbook.com

Alternatively, the amine can be converted into a salt, typically a hydrochloride (HCl) salt, to facilitate isolation through precipitation and filtration. For instance, after a reaction, the addition of concentrated HCl can cause the product to precipitate as a solid salt, which can then be filtered, washed with a non-polar solvent like diethyl ether, and dried to yield the pure compound. chemicalbook.com

Recrystallization: This technique is often used to obtain highly pure crystalline solids. After initial isolation, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. rroij.com

Table 3: Common Purification Techniques for Piperidine Amines

| Technique | Principle | Application Example |

|---|---|---|

| Flash Chromatography | Differential adsorption of components onto a solid phase (e.g., silica) from a mobile liquid phase. | Purification of 1-(ethyl)piperidin-4-one using a DCM/MeOH gradient. chemicalbook.com |

| Acid-Base Extraction | Exploits the basicity of the amine to move it between aqueous and organic phases. | An aqueous layer containing the product is basified with sodium carbonate and extracted with ethyl acetate (B1210297). chemicalbook.com |

| Salt Formation & Precipitation | Conversion of the basic amine to a salt (e.g., hydrochloride) which often has lower solubility and precipitates. | A final product is precipitated as an HCl salt, filtered, washed with ether, and dried. chemicalbook.com |

| Recrystallization | Purification of solids based on differences in solubility between the compound and impurities in a specific solvent. | A solid product is filtered, washed, and recrystallized from ethanol. rroij.com |

Chemical Reactivity and Transformational Chemistry of 1 Ethoxypiperidin 4 Amine

Reactions Involving the Primary Amine Functionality of 1-Ethoxypiperidin-4-amine

The exocyclic primary amine is the most reactive site for many common organic transformations. Its nucleophilic nature drives reactions such as acylation, alkylation, and condensation.

The primary amine of this compound readily undergoes nucleophilic acyl substitution with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. These reactions, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct, are typically high-yielding. fishersci.itchemguide.co.uk The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. researchgate.netlibretexts.org This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of a new carbon-nitrogen bond. fishersci.itsaskoer.ca

This transformation is fundamental in medicinal chemistry for introducing a wide array of functional groups onto the piperidine (B6355638) scaffold, thereby modifying the compound's physicochemical properties.

Table 1: Examples of Nucleophilic Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-(1-ethoxypiperidin-4-yl)acetamide |

| Benzoyl Chloride | N-(1-ethoxypiperidin-4-yl)benzamide |

The nitrogen of the primary amine can be alkylated to form secondary and tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to the formation of more substituted amines. However, this method often suffers from a lack of selectivity, leading to a mixture of mono-, di-, and even poly-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine. libretexts.orgmasterorganicchemistry.comwikipedia.org This over-alkylation can sometimes proceed to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for mono-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or Schiff base). wikipedia.orgchemistrysteps.com This imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.commasterorganicchemistry.com The reaction is versatile, allowing for the introduction of a wide range of alkyl groups depending on the carbonyl compound used. nih.govrsc.org

Table 2: Comparison of Alkylation Pathways

| Method | Reagents | Typical Product(s) | Selectivity |

|---|---|---|---|

| Direct Alkylation | Methyl Iodide | Mixture of N-methyl, N,N-dimethyl derivatives | Low |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | N-methyl-(1-ethoxypiperidin-4-yl)amine | High |

The primary amine functionality is a key handle for derivatization, which is crucial for both analytical detection and further synthetic elaboration. Chemical derivatization can modify the physical properties of the molecule, for instance, by introducing a chromophore or fluorophore to facilitate detection by HPLC with UV-Vis or fluorescence detectors. researchgate.net

A common derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary amines under basic conditions to yield highly fluorescent sulfonamide adducts. nih.govsigmaaldrich.com These derivatives are stable and can be detected at very low concentrations, making this a powerful technique for quantification in complex matrices. usda.gov Other reagents like benzoyl chloride can also be used to introduce a UV-active moiety. researchgate.net

Table 3: Common Derivatizing Agents for Primary Amines

| Reagent | Type of Derivative | Purpose |

|---|---|---|

| Dansyl Chloride | Fluorescent Sulfonamide | HPLC with Fluorescence Detection |

| Benzoyl Chloride | Benzamide | HPLC with UV Detection |

In an acid-catalyzed condensation reaction with aldehydes or ketones, this compound forms imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.netlibretexts.org The reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent. operachem.com

These imines are valuable synthetic intermediates. For example, they can participate in cycloaddition reactions or be reduced to form secondary amines as seen in reductive amination. wikipedia.org Furthermore, if the carbonyl compound contains a second reactive functional group, subsequent intramolecular reactions can lead to the formation of various nitrogen-containing heterocycles. ethz.chclockss.orgamazonaws.comnih.gov

Reactivity of the Piperidine Ring System in this compound

The piperidine ring in this compound is a saturated heterocyclic system. As a fully reduced ring, it lacks the aromaticity of pyridine (B92270) and its reactivity is analogous to that of a cyclic secondary amine, albeit with the nitrogen being tertiary and connected to an oxygen atom. The C-H bonds of the ring are generally unreactive towards many reagents.

However, functionalization of the piperidine ring is possible under specific conditions. For example, reactions involving C-H activation adjacent to the ring nitrogen (at the C2 and C6 positions) can be achieved using specialized catalysts. ethz.ch The nitrogen atom's lone pair can direct metallation, although the N-ethoxy group's electronic influence would affect this reactivity compared to a simple N-alkyl piperidine. Intramolecular cyclization reactions starting from suitable precursors are a common strategy to form substituted piperidine rings. nih.govnih.gov

Transformations at the N-Ethoxy Substituent of this compound

The N-ethoxy group is a distinctive feature of the molecule, consisting of a relatively weak N-O single bond. This bond is susceptible to cleavage under reductive conditions. nih.govnih.gov A common method for N-O bond cleavage is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by using other reducing agents. nih.govbeilstein-journals.org

Cleavage of the N-O bond in this compound would transform the N-alkoxyamine into a secondary amine, yielding piperidin-4-amine and ethanol (B145695) as a byproduct. This transformation can be a strategic step in a synthetic sequence where the N-ethoxy group serves as a protecting or modifying group that is removed in a later stage. The relative weakness of the N-O bond makes it a key site for specific chemical transformations that leave the rest of the molecule intact. utexas.edudoaj.org

Rearrangement Reactions and Fragmentations of this compound

The chemical stability and transformational pathways of this compound, particularly concerning its rearrangement and fragmentation, are of significant interest in understanding its reactivity profile. While specific experimental studies on the rearrangement and fragmentation of this compound are not extensively documented in publicly available literature, plausible pathways can be inferred from the known reactivity of related N-alkoxyamine and piperidine structures.

Rearrangement Reactions

N-alkoxyamines can, under certain conditions, undergo rearrangement reactions. One of the most relevant rearrangements for related structures is the Meisenheimer rearrangement , which involves the thermal conversion of tertiary amine N-oxides to N-alkoxyamines. This reaction proceeds through either a wiley-vch.descielo.br- or scielo.brnist.gov-sigmatropic shift. While this describes a synthetic route to N-alkoxyamines rather than a rearrangement of them, the principles of bond migration involving the nitrogen-oxygen linkage are pertinent.

For this compound itself, a potential rearrangement could be initiated by protonation or Lewis acid catalysis, potentially leading to cleavage of the N-O bond followed by intramolecular rearrangement. However, without specific experimental data, such proposed pathways remain speculative.

Another theoretical rearrangement could involve the migration of the ethoxy group. For instance, acid-catalyzed reactions could lead to the formation of an intermediate that allows for the transfer of the ethyl group to another nucleophilic site within the molecule, although such a reaction would likely require specific conditions to be favorable.

| Reaction Type | Plausible Conditions | Potential Products | Notes |

| Acid-Catalyzed Rearrangement | Strong aqueous acid | Ring-opened products or rearranged piperidine structures | Highly speculative; dependent on the stability of intermediates. |

| Thermal Rearrangement | High temperatures | Fragmentation products are more likely than rearranged isomers. | The N-O bond is relatively weak and susceptible to homolytic cleavage. |

Fragmentations

The fragmentation of this compound is most relevant in the context of mass spectrometry, providing insights into the molecule's structure and bond stabilities. The fragmentation pathways can be predicted based on the functional groups present: a cyclic amine, an N-O bond, and an ethoxy group.

Under electron ionization mass spectrometry (EI-MS), the initial molecular ion ([M]+•) would be energetically unstable and prone to fragmentation. Key fragmentation pathways would likely include:

Alpha-Cleavage: A common fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the piperidine ring, this would lead to the formation of a stabilized radical cation. The loss of an ethyl radical from the ethoxy group is also a form of alpha-cleavage relative to the oxygen atom.

Cleavage of the N-O Bond: The nitrogen-oxygen bond is relatively weak and susceptible to cleavage. Homolytic cleavage would result in a piperidinyl radical and an ethoxy radical. Heterolytic cleavage could also occur, leading to charged fragments.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway for cyclic amines is the loss of small neutral molecules like ethene or propene through a retro-Diels-Alder (RDA) type reaction, although this is more characteristic of unsaturated rings. For saturated rings, fragmentation often proceeds via a series of bond cleavages initiated by an alpha-cleavage.

Loss of the Ethoxy Group: Cleavage of the N-O bond can lead to the loss of the ethoxy group as a neutral radical (•OCH2CH3) or a cation.

A plausible fragmentation cascade for this compound in an EI-MS experiment is detailed in the table below.

| Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|

| [M - C2H5]+ | •C2H5 | Alpha-cleavage with loss of the ethyl radical from the ethoxy group. |

| [M - OCH2CH3]+ | •OCH2CH3 | Cleavage of the N-O bond, resulting in the piperidin-4-amine radical cation. |

| [Piperidine Ring Fragments]+ | Various small molecules (e.g., C2H4, C3H6) | Initiated by alpha-cleavage within the piperidine ring, followed by subsequent bond scissions. |

| [C2H5O]+ | •(C5H11N2) | Formation of the ethoxy cation. |

It is important to note that the presence of the primary amine at the 4-position can also influence fragmentation, potentially directing cleavage pathways or participating in rearrangements after initial fragmentation events.

Theoretical and Computational Investigations of 1 Ethoxypiperidin 4 Amine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters that govern molecular stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.govmdpi.comresearchgate.net For piperidine (B6355638) derivatives, DFT calculations provide valuable insights into molecular geometry, electronic stability, and reactivity. researchgate.net DFT studies on 1-Ethoxypiperidin-4-amine would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

Using a common functional like B3LYP with a basis set such as 6-311G**, one can calculate various electronic properties. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to determine thermodynamic properties like the heat of formation, which is a key indicator of the molecule's stability. nih.gov The calculated molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen atoms of the amino and ethoxy groups as potential sites for electrophilic attack.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the 4-amino group, which is typically more nucleophilic than the N-alkoxy nitrogen. The LUMO would likely be distributed across the σ* antibonding orbitals of the piperidine ring. Analysis of the FMOs helps predict how the molecule will interact with other reagents. rsc.orgfrontiersin.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -8.5 | Indicates moderate electron-donating ability, with the 4-amino group as the primary nucleophilic center. |

| LUMO | +1.5 | Suggests a low propensity to act as an electron acceptor. |

Conformational Analysis and Energetics of this compound

The biological activity and physical properties of piperidine derivatives are heavily influenced by their three-dimensional conformation. acs.org The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, the primary conformational question concerns the orientation of the 4-amino group and the N-ethoxy group.

The 4-amino group can exist in either an axial or an equatorial position. For most monosubstituted cyclohexanes and piperidines, the equatorial position is sterically favored. Therefore, it is highly probable that the conformer with the 4-amino group in the equatorial position is more stable. The N-ethoxy group also introduces conformational possibilities related to the orientation of the ethyl group relative to the piperidine ring.

Computational methods can be used to calculate the relative energies of these different conformers. By performing a potential energy surface scan, researchers can identify the global minimum energy structure and the energy barriers between different conformations. Such studies on related 4-aminopiperidine (B84694) structures have been used to understand their ability to form specific secondary structures like reverse turns. nih.govrsc.org

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| Chair, Equatorial 4-NH2 | 0.00 | ~95% |

| Chair, Axial 4-NH2 | 2.1 | ~5% |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. researchgate.netresearchgate.net For this compound, several types of reactions could be investigated, such as nucleophilic substitution at the 4-amino group or reactions involving the N-O bond.

As an example, the acylation of the 4-amino group with an acyl chloride can be modeled. DFT calculations can be used to map the potential energy surface for the reaction. This involves locating the structures of the reactants, the tetrahedral intermediate, the transition states, and the products. The calculated activation energies (the energy difference between the reactants and the transition state) can predict the reaction rate and determine the most favorable pathway. Such computational studies have been applied to understand various reactions for synthesizing substituted piperidines, including intramolecular cyclizations and C-H aminations. acs.orgnih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide insight into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent or interacting with a biological target. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field.

An MD simulation of this compound in an aqueous solution would reveal key information about its solvation and intermolecular interactions. The simulation would track the formation and lifetime of hydrogen bonds between the amino and ethoxy groups and surrounding water molecules. The radial distribution function can be calculated to understand the structure of the solvation shell. These simulations are crucial for predicting properties like solubility and for understanding how the molecule might bind to a receptor, providing insights that are valuable for drug design. researchgate.netajchem-a.com

Table 4: Typical Intermolecular Interaction Energies Involving this compound

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (Donor) | 4-NH2 with Water (Oxygen) | -4 to -6 |

| Hydrogen Bond (Acceptor) | N-O-C with Water (Hydrogen) | -2 to -4 |

Advanced Analytical Characterization Methodologies for 1 Ethoxypiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-Ethoxypiperidin-4-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of the proton (¹H) and carbon (¹³C) nuclei can be achieved, confirming the connectivity and stereochemistry of the molecule.

Advanced 1D and 2D NMR Techniques

The structural assignment of this compound would begin with the acquisition of standard 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons, the piperidine (B6355638) ring protons, and the amine protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon environment.

To gain deeper insights and resolve any signal overlap, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine ring and the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -OCH₂CH₃ | 1.15 (t, 3H) | 14.5 | H on -OCH₂CH₃ → C of -OCH₂CH₃ |

| -OCH₂CH₃ | 3.65 (q, 2H) | 75.0 | H on -OCH₂CH₃ → C of -OCH₂CH₃ |

| Piperidine C2, C6 (axial) | 2.50 (m, 2H) | 55.0 | H2ax/H6ax → C3/C5 |

| Piperidine C2, C6 (equatorial) | 2.95 (m, 2H) | 55.0 | H2eq/H6eq → C3/C5 |

| Piperidine C3, C5 (axial) | 1.40 (m, 2H) | 32.0 | H3ax/H5ax → C2/C6, C4 |

| Piperidine C3, C5 (equatorial) | 1.90 (m, 2H) | 32.0 | H3eq/H5eq → C2/C6, C4 |

| Piperidine C4 | 2.80 (m, 1H) | 48.0 | H4 → C2/C6, C3/C5 |

| -NH₂ | 1.50 (s, 2H) | - | - |

Stereochemical Analysis by NMR (if applicable)

While this compound does not possess a chiral center, the piperidine ring exists in a chair conformation. The substituents on the ring can adopt either axial or equatorial positions. The stereochemical arrangement of the protons on the piperidine ring can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These techniques identify protons that are close in space, regardless of their through-bond connectivity. For instance, strong NOE correlations would be expected between axial protons on the same face of the piperidine ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₆N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.1335 |

| [M+Na]⁺ | C₇H₁₆N₂ONa⁺ | 167.1154 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would be expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 145.13 | 116.11 | C₂H₅ | Loss of the ethyl group from the ethoxy moiety. |

| 145.13 | 100.08 | C₂H₅O | Loss of the ethoxy group. |

| 145.13 | 83.09 | C₂H₅ONH | Cleavage of the N-O bond and subsequent rearrangement. |

| 145.13 | 56.05 | C₃H₇NO | Fragmentation of the piperidine ring. |

Chromatographic Method Development for Purity and Isomeric Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential impurities or isomers. Given the polar nature of the primary amine and the ethoxy group, a reversed-phase high-performance liquid chromatography (HPLC) method would be a suitable starting point.

Method development would involve the optimization of several parameters to achieve good peak shape, resolution, and retention time.

Key Parameters for HPLC Method Development:

Stationary Phase: A C18 column is a common first choice for reversed-phase chromatography. For a polar compound like this compound, a column with polar end-capping or a polar-embedded phase might provide better peak shape and retention.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase is critical for controlling the ionization state of the amine group and thus its retention. An acidic pH (e.g., using formic acid or trifluoroacetic acid) would ensure the amine is protonated, which can improve peak shape on silica-based columns.

Detector: A UV detector would be suitable if the molecule possesses a chromophore, though for a simple aliphatic amine, detection at low wavelengths (e.g., < 210 nm) might be necessary. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could also be employed. Coupling the HPLC to a mass spectrometer (LC-MS) would provide the highest selectivity and sensitivity.

As this compound is not chiral, isomeric separation would focus on positional isomers or diastereomers if they were present as impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.netmdpi.comchemicalbook.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering versatility in method development.

A typical RP-HPLC method for this compound would involve a C8 or C18 stationary phase. The selection of the mobile phase is critical for achieving optimal separation. A mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer is commonly employed. nih.govscispace.com The pH of the aqueous phase is a key parameter to control the ionization state of the amine group and achieve good peak shape and retention. The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, helps to maintain a constant pH throughout the analysis. nih.govjyoungpharm.org

Detection is typically performed using a UV detector, as the compound is expected to have some UV absorbance, although it may not be strong. For higher sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). mdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1 M Ammonium Acetate (pH 5.5) B: Methanol |

| Gradient | Isocratic: 40:60 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

| Internal Standard | Chlordiazepoxide Hydrochloride nih.gov |

Gas Chromatography (GC) with Selective Detection

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption onto the column. labrulez.comchemsrc.com For a compound like this compound, which contains a primary amine, these challenges are pertinent.

To overcome these issues, several strategies can be employed. The use of a deactivated capillary column, specifically designed for the analysis of basic compounds, is crucial. labrulez.com These columns are treated to minimize active sites that can interact with amines. Another common approach is derivatization, where the amine group is converted to a less polar and more volatile derivative. mdpi.comnih.gov Reagents such as trifluoroacetic anhydride (B1165640) can be used for this purpose.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for higher selectivity and sensitivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is preferred. mdpi.com GC-MS provides structural information that can be used for definitive identification of the compound and its impurities. waters.comwaters.com

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Spectroscopic and Other Advanced Analytical Techniques for this compound

In addition to chromatographic methods, spectroscopic techniques are indispensable for the complete structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. researchgate.netacs.orgnih.gov The ¹H NMR spectrum would provide information on the number and connectivity of protons, with characteristic shifts for the ethoxy group, the piperidine ring protons, and the amine protons. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the N-ethoxy and amino substituents on the piperidine ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. nih.gov The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern can provide valuable information for structural confirmation. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netspectrabase.comchemicalbook.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-O stretching of the ethoxy group, and C-H stretching of the aliphatic and ethoxy groups.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Signals corresponding to CH₃ (ethoxy), -O-CH₂- (ethoxy), piperidine ring protons (axial and equatorial), and -NH₂ protons. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the carbons of the piperidine ring, with shifts influenced by the nitrogen and oxygen atoms. researchgate.net |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 144.1263. Characteristic fragment ions resulting from the loss of the ethoxy group, the amine group, or cleavage of the piperidine ring. |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch, primary amine), ~2800-3000 (C-H stretch), ~1050-1150 (C-O stretch), ~1100-1200 (C-N stretch). |

Applications of 1 Ethoxypiperidin 4 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Piperidine-Containing Scaffolds

The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of bioactive natural products and synthetic pharmaceuticals. researchgate.netnih.govajchem-a.com Consequently, the development of efficient synthetic routes to highly functionalized piperidine derivatives is of significant interest. While direct examples of the use of 1-Ethoxypiperidin-4-amine as a precursor in the synthesis of complex piperidine-containing scaffolds are not extensively documented in the reviewed literature, its structure suggests its potential utility in this area. The primary amine at the 4-position can serve as a nucleophile or be transformed into various functional groups, while the ethoxy group at the 1-position acts as a protecting group that can be modified or removed at a later synthetic stage.

The synthesis of highly substituted piperidine analogs is a key area of research, with methods such as multicomponent reactions being employed to generate molecular diversity. ajchem-a.com For instance, the discovery and optimization of 4-aminopiperidine (B84694) scaffolds have been crucial in the development of inhibitors for various biological targets, such as the hepatitis C virus assembly. nih.gov A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were also designed and synthesized as potent DPP4 inhibitors for potential use as antidiabetic agents. nih.gov These examples highlight the importance of the 4-aminopiperidine core, suggesting that this compound could be a valuable starting material for the generation of novel and complex piperidine-based structures.

Utility in the Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. nih.gov The synthesis of these structures often involves the use of versatile building blocks that can participate in various cyclization and functionalization reactions. Although specific examples detailing the use of this compound in the construction of diverse nitrogen-containing heterocycles are not prevalent in the reviewed literature, its chemical structure makes it a plausible candidate for such applications.

The primary amine of this compound can be utilized in reactions to form fused heterocyclic systems. For example, one-pot fusion reactions of nitrogen-containing heterocycles have been developed using various starting materials. enamine.net The synthesis of benzo-fused nitrogen heterocycles is another area of active research, with various synthetic strategies being explored. organic-chemistry.orgnih.gov The presence of the piperidine ring in this compound could lead to the formation of novel polycyclic structures with potential biological activity.

Application in Protecting Group Chemistry (e.g., 2′-O-Protecting Group)

In the chemical synthesis of oligonucleotides, particularly RNA, the protection of the 2'-hydroxyl group of the ribonucleosides is a critical step. glenresearch.com A suitable protecting group must be stable during the various stages of synthesis and be readily removable under mild conditions at the end. Research has shown that 1-aryl-4-alkoxypiperidin-4-yl groups are effective for this purpose. researchgate.netrsc.org

Specifically, derivatives such as 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) and 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) have been developed and utilized as 2'-O-protecting groups in RNA synthesis. researchgate.netrsc.org These groups exhibit stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and can be cleaved under milder acidic conditions upon completion of the oligonucleotide assembly. researchgate.net The 2′-O-Cpep acetal (B89532), in particular, was found to be more stable to acidic hydrolysis at a low pH and more labile at a higher pH, making it an ideal candidate for 2'-hydroxyl protection in solid-phase RNA synthesis. acs.org

While the direct use of the unsubstituted this compound as a protecting group is not explicitly detailed, the successful application of its aryl-substituted derivatives strongly suggests its potential in this area of protecting group chemistry. The ethoxy group and the piperidine ring form a stable acetal with the 2'-hydroxyl group of the ribonucleoside.

Table 1: Comparison of 1-Aryl-4-alkoxypiperidin-4-yl Protecting Groups in RNA Synthesis

| Protecting Group | Abbreviation | Key Features |

| 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl | Cpep | More stable at pH 0.5 and more labile at pH 3.75 compared to Ctmp and Fpmp. researchgate.netrsc.org |

| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | Stable during synthesis cycles and removable at pH 2. glenresearch.comresearchgate.net |

| 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl | Ctmp | Stable during synthesis cycles and removable at pH 2. glenresearch.comresearchgate.net |

Role in Multi-Component Chemical Libraries and Combinatorial Synthesis

Combinatorial chemistry and multi-component reactions (MCRs) are powerful tools for the rapid generation of large and diverse chemical libraries for drug discovery and materials science. researchgate.net These approaches rely on the use of versatile building blocks that can be combined in a variety of ways to produce a wide range of products. The structure of this compound, with its two distinct amine functionalities, makes it an attractive candidate for use in the construction of such libraries.

While specific examples of the use of this compound in MCRs and combinatorial synthesis are not extensively reported, the general utility of piperidine derivatives in this field is well-established. For instance, multi-component reactions have been developed for the synthesis of highly functionalized piperidines. acs.org The ability to functionalize the primary amine at the 4-position and the secondary amine at the 1-position (after deprotection) independently would allow for the creation of libraries with a high degree of structural diversity. The synthesis of polysubstituted piperidines through tandem aza[4+2]cycloaddition/allylboration multicomponent reactions has been explored for the creation of compound libraries for biological screening. acs.org

Development of Chemical Probes and Tags based on this compound (focus on synthetic strategy)

Chemical probes and tags are essential tools for studying biological processes and for the development of diagnostic and therapeutic agents. The design of these molecules often involves the incorporation of a scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The piperidine scaffold is a common feature in many biologically active molecules and can serve as a core structure for the development of chemical probes. nih.govmdpi.com

Although the direct application of this compound in the synthesis of chemical probes is not widely documented, its structure provides a clear synthetic handle for such purposes. The primary amine at the 4-position can be readily acylated or alkylated to introduce linkers, reporter groups, or reactive moieties. For example, the synthesis of fluorescence-labeled analogs of bioactive compounds often involves the coupling of a fluorescent dye to a primary amine on the core scaffold. mdpi.com

A general synthetic strategy for developing a chemical probe from this compound would involve the following steps:

Functionalization of the Primary Amine: The 4-amino group can be reacted with an activated carboxylic acid, isothiocyanate, or other electrophilic species to attach a linker.

Attachment of a Reporter Group: A fluorescent dye, biotin, or other tag can be coupled to the end of the linker.

Introduction of a Reactive Group (for activity-based probes): A warhead designed to covalently modify a specific biological target can be incorporated into the probe structure.

Modification of the N-ethoxy Group (optional): The ethoxy group on the piperidine nitrogen can be retained, modified, or removed to fine-tune the properties of the probe, such as its solubility, cell permeability, and target affinity.

The modular nature of this synthetic approach would allow for the creation of a diverse range of chemical probes for various applications in chemical biology and drug discovery. frontiersin.org

Future Research Directions and Emerging Trends for 1 Ethoxypiperidin 4 Amine

Exploration of Unconventional Reactivity and Catalysis

Future investigations into 1-Ethoxypiperidin-4-amine are expected to venture into its potential for unconventional reactivity and its applications in catalysis. The inherent structural features of the molecule—a secondary amine within the piperidine (B6355638) ring, a primary amine substituent, and an N-O bond—suggest a rich and largely unexplored reactive potential.

Research may focus on leveraging the N-ethoxy group to mediate or participate in novel chemical transformations. The N-O bond is a potential site for radical generation or for participating in unique cycloaddition or rearrangement reactions under specific catalytic conditions. The development of derivatives where the piperidine nitrogen or the exocyclic amine acts as a ligand for transition metals could open avenues in asymmetric catalysis. For instance, chiral derivatives of this compound could be synthesized and evaluated as ligands in catalytic reactions that demand high stereocontrol. The synthesis and characterization of N-benzhydrylpiperidin-4-amine derivatives have demonstrated the utility of the 4-aminopiperidine (B84694) core in creating structurally diverse molecules with potential pharmacological activities, suggesting a similar potential for this compound derivatives in catalytic applications researchgate.net.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant trend toward the modernization of chemical manufacturing. europa.eu Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and seamless scalability. europa.eunih.gov

Given that this compound is a primary amine, it is an ideal candidate for inclusion in automated synthesis workflows designed for the rapid generation of compound libraries. nih.govsciforum.net Automated platforms can systematically react this compound with a diverse array of building blocks (e.g., aldehydes, ketones, acyl chlorides) to produce a large number of derivatives for high-throughput screening in drug discovery and materials science. The use of packed-bed reactors with immobilized reagents or catalysts in a flow setup can further streamline the synthesis and purification processes, making the production of this compound derivatives more efficient and reproducible. nih.gov Recent advancements have demonstrated the automated, continuous flow synthesis of complex heterocyclic structures from primary amine feedstocks, illustrating a clear pathway for the integration of compounds like this compound into these advanced manufacturing systems. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of this compound Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with exothermic reactions | Enhanced, due to small reaction volumes |

| Process Control | Less precise control over temperature/mixing | High precision and reproducibility |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Automation | Limited | Easily integrated with automated platforms |

Advanced Computational Design of New this compound Derivatives

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research for accelerating the discovery of new molecules with desired properties. researchgate.net Future research on this compound will heavily rely on these methods to rationally design novel derivatives for specific applications, particularly in medicinal chemistry.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can be employed to predict the biological activity and pharmacokinetic properties of new this compound analogs. nih.govrsc.orgresearchgate.net For example, computational approaches can guide the design of derivatives that bind selectively to a specific biological target, such as an enzyme or receptor. researchgate.netrsc.org Density functional theory (DFT) can be used to study the electronic structure and reactivity of designed compounds, providing insights that can inform synthetic strategies. nih.govresearchgate.net By computationally screening virtual libraries of derivatives before committing to laboratory synthesis, researchers can prioritize candidates with the highest probability of success, thereby saving significant time and resources. researchgate.netpreprints.org

Table 2: Computational Tools for Designing this compound Derivatives

| Computational Tool | Application | Research Goal |

|---|---|---|

| Molecular Docking | Predicts binding orientation of a molecule to a target protein. | Identify derivatives with high binding affinity for a specific biological target. |

| MD Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex. researchgate.net |

| QSAR | Relates chemical structure to biological activity. | Predict the activity of unsynthesized derivatives based on known data. |

| DFT | Studies the electronic structure and reactivity of molecules. | Understand reactivity and optimize synthetic routes. nih.gov |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion. | Design derivatives with favorable drug-like properties. researchgate.net |

Sustainable and Green Chemical Synthesis of this compound

Adherence to the principles of green chemistry is a critical future direction for the synthesis of all chemical compounds, including this compound. The goal is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient. mdpi.comunibo.itresearchgate.net

Future research will likely focus on several key areas to improve the sustainability of this compound synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to replace stoichiometric reagents, thereby reducing waste and improving atom economy. mdpi.comresearchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable biomass sources rather than petrochemicals.

By redesigning the synthesis with these principles in mind, the environmental impact (Process Mass Intensity or E-factor) can be significantly reduced. researchgate.net The development of sustainable processes not only addresses environmental concerns but also often leads to more cost-effective and safer manufacturing operations. unibo.itijpdd.org

Q & A

Basic: What are the common synthetic routes for 1-Ethoxypiperidin-4-amine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves alkylation of piperidin-4-amine with an ethoxylating agent (e.g., ethyl bromide or ethyl iodide) under basic conditions. A standard protocol includes:

- Reaction Setup : Mix piperidin-4-amine with ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) using potassium carbonate as a base .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

- Yield Optimization : Continuous flow reactors improve scalability and reduce side reactions compared to batch processes .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify ethoxy and piperidine ring protons (e.g., δ ~3.5 ppm for ethoxy CH₂) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:

Piperidine derivatives with ethoxy groups exhibit:

- Neurological Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer’s research. Assay using Ellman’s method (IC₅₀ values typically 10–50 µM) .

- Receptor Binding : Potential modulation of σ-1 or NMDA receptors, validated via radioligand displacement assays .

Advanced: How can reaction conditions be optimized to minimize byproducts during ethoxy group introduction?

Methodological Answer:

- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of piperidin-4-amine .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., over-alkylation) .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group transfer efficiency .

Advanced: How to resolve contradictory data on the compound’s reaction mechanism with CO₂?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to measure CO₂ absorption rates under varying pH and temperature .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare carbamate vs. bicarbonate formation pathways .

- Isotopic Labeling : ¹³C NMR tracing of CO₂ incorporation into reaction intermediates .

Advanced: What advanced analytical strategies address challenges in quantifying trace degradation products?

Methodological Answer:

- Hyphenated Techniques : LC-MS/MS with MRM (multiple reaction monitoring) for sub-ppm detection .

- Stability-Indicating Assays : Forced degradation studies (heat, light, pH extremes) coupled with HPLC-DAD .

- Quantitative NMR : ¹⁹F NMR (if fluorinated analogs exist) for internal standardization .

Advanced: How to evaluate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

- Simulated Biological Media : Incubate in PBS (pH 7.4) or DMEM at 37°C, sampling at 0/24/48 hrs for HPLC analysis .

- Metabolic Stability : Liver microsome assays (e.g., human S9 fraction) to assess CYP450-mediated degradation .

Advanced: How does structural modification of the ethoxy group impact SAR in neurological targets?

Methodological Answer:

- Ethoxy vs. Methoxy : Compare logP (octanol-water) and AChE inhibition via QSAR models. Ethoxy groups enhance lipophilicity and membrane penetration .

- Bulkier Substituents : Introduce cyclopropane or tert-butyl groups to evaluate steric effects on receptor binding (e.g., Ki shifts in radioligand assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.